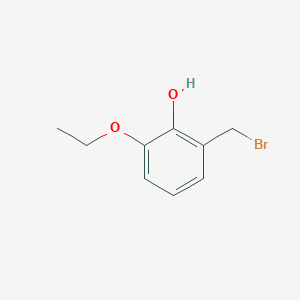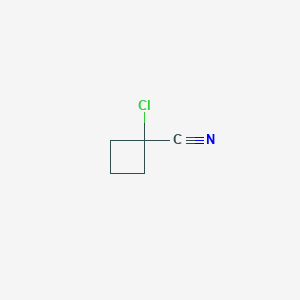![molecular formula C15H21BN2O2 B13573820 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13573820.png)
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core and a dioxaborolane moiety. The presence of the boron-containing dioxaborolane group imparts unique chemical properties to the compound, making it valuable for various applications.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves several steps:
Synthetic Routes: The preparation begins with the synthesis of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the ethyl group at the 1-position. The final step involves the attachment of the dioxaborolane moiety to the 4-position of the pyrrolo[2,3-b]pyridine ring.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: Industrial-scale production may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
Analyse Chemischer Reaktionen
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the dioxaborolane moiety to simpler boron-containing groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is explored for its potential as a bioactive molecule, with studies investigating its interactions with biological targets.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-
Eigenschaften
Molekularformel |
C15H21BN2O2 |
|---|---|
Molekulargewicht |
272.15 g/mol |
IUPAC-Name |
1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H21BN2O2/c1-6-18-10-8-11-12(7-9-17-13(11)18)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 |
InChI-Schlüssel |
LQIOXJXHFWUOKG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)
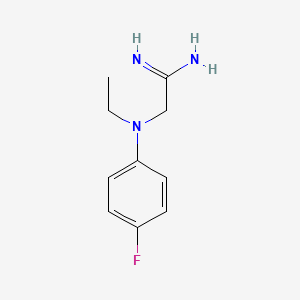
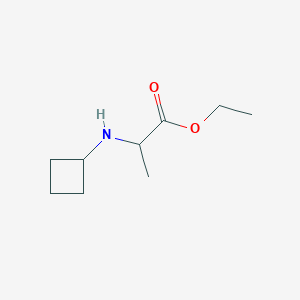

![2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13573764.png)
![tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)
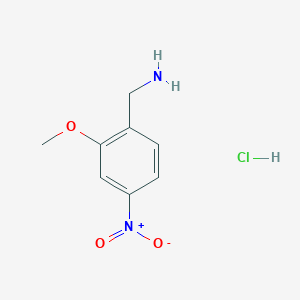


![N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride](/img/structure/B13573806.png)
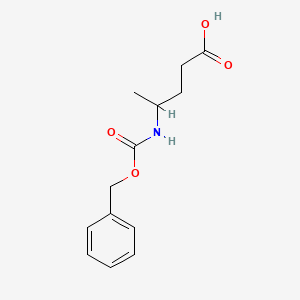
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)
